Ugaxanthone
Ugaxanthone
Ugaxanthone belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Ugaxanthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ugaxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, ugaxanthone can be found in fruits. This makes ugaxanthone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13179-11-8
VCID:
VC20944916
InChI:
InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
SMILES:
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
Molecular Formula:
C18H16O6
Molecular Weight:
328.3 g/mol
Ugaxanthone
CAS No.: 13179-11-8
Cat. No.: VC20944916
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ugaxanthone belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Ugaxanthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ugaxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, ugaxanthone can be found in fruits. This makes ugaxanthone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13179-11-8 |
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one |
| Standard InChI | InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3 |
| Standard InChI Key | ZZUFNBISWJNCEE-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C |
| Appearance | Yellow powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator